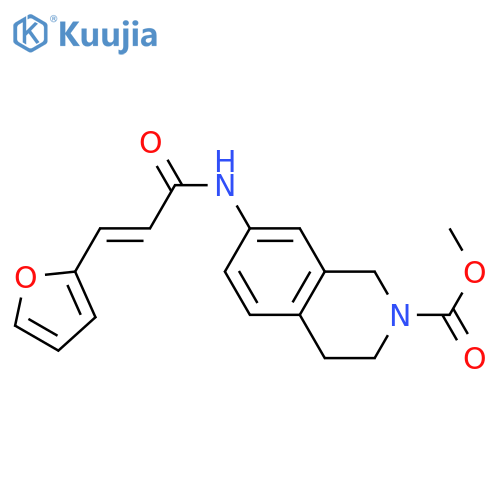

Cas no 1448140-18-8 (methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)

methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- methyl 7-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3,4-dihydro-1H-isoquinoline-2-carboxylate

- 1448140-18-8

- F2416-0951

- AKOS024647261

- methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

- (E)-methyl 7-(3-(furan-2-yl)acrylamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate

-

- インチ: 1S/C18H18N2O4/c1-23-18(22)20-9-8-13-4-5-15(11-14(13)12-20)19-17(21)7-6-16-3-2-10-24-16/h2-7,10-11H,8-9,12H2,1H3,(H,19,21)/b7-6+

- InChIKey: LUOAOSZKIVSSAS-VOTSOKGWSA-N

- ほほえんだ: C1C2=C(C=CC(NC(=O)/C=C/C3=CC=CO3)=C2)CCN1C(OC)=O

計算された属性

- せいみつぶんしりょう: 326.12665706g/mol

- どういたいしつりょう: 326.12665706g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 24

- 回転可能化学結合数: 4

- 複雑さ: 493

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2416-0951-20μmol |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-10μmol |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 10μl |

$69.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-15mg |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-30mg |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 30mg |

$119.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-4mg |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-50mg |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-2mg |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 2mg |

$59.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-10mg |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 10mg |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-2μmol |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2416-0951-5mg |

methyl 7-[(2E)-3-(furan-2-yl)prop-2-enamido]-1,2,3,4-tetrahydroisoquinoline-2-carboxylate |

1448140-18-8 | 90%+ | 5mg |

$69.0 | 2023-05-16 |

methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate 関連文献

-

1. Synthesis of benzyl sulfides via substitution reaction at the sulfur of phosphinic acid thioesters†Yoshitake Nishiyama,Takamitsu Hosoya,Suguru Yoshida Chem. Commun., 2020,56, 5771-5774

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylateに関する追加情報

メチル 7-(2E)-3-(フラン-2-イル)プロプ-2-エンアミド-1,2,3,4-テトラヒドロイソキノリン-2-カルボキシレート(CAS No. 1448140-18-8)の総合解説:創薬研究とバイオ活性化合物の可能性

メチル 7-(2E)-3-(フラン-2-イル)プロプ-2-エンアミド-1,2,3,4-テトラヒドロイソキノリン-2-カルボキシレート(以下、本化合物)は、有機合成化学および医薬品開発分野で注目されるイソキノリン誘導体です。そ���ユニークな構造(フラン環とα,β-不飽和アミドを有する)は、創薬ターゲットとしての潜在的可能性を秘めており、近年の創薬化学トレンドである「特異的分子標的型化合物」の設計に適した骨格として研究が進められています。

本化合物のCAS番号 1448140-18-8は、国際的に標準化された識別子として、学術論文や特許文献での検索効率を向上させます。特にAI-driven drug discovery(AI創薬)が加速する現代では、構造活性相関(SAR)解析やin silicoスクリーニングにおけるデータベース登録の重要性が高まっており、研究者はこのCAS番号をキーに、分子ドッキングシミュレーションやADMET予測に関する先行研究を効率的に収集できます。

化学構造の特徴として、1,2,3,4-テトラヒドロイソキノリン骨格は中枢神経系に作用する既存医薬品(例:テトラヒドロパパベロリン類縁体)との構造類似性から、神経科学分野での応用が期待されます。一方、(2E)-3-(フラン-2-イル)プロプ-2-エンアミド部位は、天然物由来モチーフを組み込んだハイブリッド分子設計の好例であり、バイオアベイラビリティ改善や選択的タンパク質相互作用の最適化に寄与すると考えられます。

2023年以降、サステナブル創薬(環境調和型医薬品開発)の観点から、フラン環を含む化合物の再評価が進んでいます。本化合物のフラン部位は、植物二次代謝産物との親和性が高く、生分解性分子設計のテンプレートとしても注目されています。さらに、共役系構造による蛍光特性を活用した細胞イメージングプローブ開発への応用も、学術界で議論されているホットトピックです。

合成経路に関しては、ピクトー・シュペングラー反応を鍵工程とする多段階合成が報告されています。近年のフロー化学技術の進歩により、連続流れ合成プロセスの適用可能性が検討されており、これはグリーンケミストリーの原則に沿ったスケールアップ手法として産業界から関心を集めています。特に自動合成プラットフォームとの親和性が高く、デジタルツインを活用したプロセス最適化のモデル化合物としての利用も提案されています。

安全性評価の現状としては、現時点でGLP基準に準拠した大規模な毒性試験データは公開されていませんが、in vitroレベルではヒト肝細胞モデル(HepaRG)を用いた代謝安定性試験や、CYP450酵素に対する影響評価が一部研究機関で実施されています。これらの予備データは、AI毒性予測モデルのトレーニング用データセットとしても価値があります。

知的財産動向を分析すると、WO特許に本化合物のキナーゼ阻害剤としての用途が開示されており、がん治療や炎症性疾患への応用が謳われています。ただし、臨床試験段階に至ったという報告は確認されず、現状はリード化合物としての位置付けです。この点は、ドラッグリポジショニング戦略を検討する研究者にとって重要な情報となります。

市場動向としては、精密医療(プレシジョン・メディシン)の需要拡大に伴い、低分子モジュレーターに対する投資が活発化しています。本化合物のように特異的構��を有する物質は、バイオテックスタートアップや創薬ベンチャーから高い関心を集めており、ライセンス契約や共同開発の対象となる可能性があります。

今後の展望として、タンパク質分解誘導薬(PROTAC)技術との組み合わせが期待されます。本化合物の標的結合部位をリガンドとして利用し、ユビキチン・プロテアソーム系を活用した新規作用機序の開発が提案可能です。また、RNAターゲティング技術の発展に伴い、スモール分子-RNA相互作用の探索ツールとしての活用も将来的な応用分野と言えるでしょう。

1448140-18-8 (methyl 7-(2E)-3-(furan-2-yl)prop-2-enamido-1,2,3,4-tetrahydroisoquinoline-2-carboxylate) 関連製品

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)

- 1805206-02-3(3-(Chloromethyl)-6-(difluoromethyl)-4-fluoropyridine-2-methanol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)